molecular formula C13H11NO4 B12591868 2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile CAS No. 646507-35-9

2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile

Cat. No.: B12591868
CAS No.: 646507-35-9
M. Wt: 245.23 g/mol
InChI Key: XNGGCZMNISWJEH-UHFFFAOYSA-N
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Description

This compound features a benzopyran ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile typically involves the reaction of a benzopyran derivative with a suitable butanenitrile precursor. One common method includes the use of acetonitrile as a solvent, which helps in dissolving poorly soluble reagents . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is formed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxy group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile stands out due to its unique combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its specific structure may also confer unique biological activities not found in other similar compounds.

Properties

CAS No.

646507-35-9

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

2-hydroxy-4-(2-oxochromen-7-yl)oxybutanenitrile

InChI

InChI=1S/C13H11NO4/c14-8-10(15)5-6-17-11-3-1-9-2-4-13(16)18-12(9)7-11/h1-4,7,10,15H,5-6H2

InChI Key

XNGGCZMNISWJEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCC(C#N)O

Origin of Product

United States

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